![molecular formula C19H19FN4O4 B2509469 3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921533-68-8](/img/structure/B2509469.png)
3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
The compound is a pyrrolidine derivative, which is a type of nitrogen-containing heterocycle . Pyrrolidines are often used in medicinal chemistry to create compounds for the treatment of various diseases . The compound also contains a fluorophenyl group, a tetrahydrofuran group, and a pyrimidine group, which could contribute to its potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a fluorophenyl group, a tetrahydrofuran group, and a pyrimidine group . These groups could contribute to the compound’s stereochemistry and three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of possible reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of a fluorine atom could affect its reactivity and stability .Scientific Research Applications
Antiviral Activity
Indole derivatives have garnered attention for their antiviral potential. In the case of our compound, researchers have explored its efficacy against various viruses:
- Influenza A : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 .
- Coxsackie B4 Virus : 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Activity
Our compound has also been evaluated for anti-HIV potential:
- HIV-1 and HIV-2 Strains : 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity. Further studies are needed to explore their efficacy against specific strains .
Antitubercular Activity
The 4-aminopyrrolo[2,3-d]pyrimidine scaffold, which shares similarities with our compound, has shown promise as an antitubercular agent. Researchers have observed improved activity with certain substitutions:
- 3-Halo Substituted Phenyl Derivatives : These compounds demonstrated slightly better anti-tubercular activity than 4-halo substituted derivatives .
Other Biological Activities
While not extensively studied for our compound, indole derivatives in general exhibit a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.
Mechanism of Action
The compound also contains a fluorophenyl group. Fluorine atoms are often added to drug molecules to improve their metabolic stability, as the carbon-fluorine bond is very strong and resistant to metabolic breakdown .
The tetrahydrofuran group in the compound is a type of ether. Ethers are often used in drug design for their ability to form hydrogen bonds with biological targets, improving the selectivity and potency of the drug .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(oxolan-2-ylmethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-23-10-14(17(25)21-9-13-3-2-8-28-13)15-16(23)18(26)24(19(27)22-15)12-6-4-11(20)5-7-12/h4-7,10,13H,2-3,8-9H2,1H3,(H,21,25)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWYIUOIOLQMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
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